6-[(4-chlorophenyl)methyl]-8-(4-ethoxybenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one
Description
6-[(4-chlorophenyl)methyl]-8-(4-ethoxybenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is a complex organic compound with potential applications in various scientific fields
Properties
IUPAC Name |
6-[(4-chlorophenyl)methyl]-8-(4-ethoxybenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClNO5/c1-2-32-20-9-5-18(6-10-20)26(30)22-16-29(15-17-3-7-19(28)8-4-17)23-14-25-24(33-11-12-34-25)13-21(23)27(22)31/h3-10,13-14,16H,2,11-12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVTXWRULVUGMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-chlorophenyl)methyl]-8-(4-ethoxybenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the chlorobenzyl and ethoxybenzoyl groups through various substitution reactions. Common reagents used in these reactions include chlorobenzyl chloride and ethoxybenzoyl chloride, which react under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
6-[(4-chlorophenyl)methyl]-8-(4-ethoxybenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more hydrogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Possible applications in drug development and as a lead compound for designing new pharmaceuticals.
Industry: Use in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[(4-chlorophenyl)methyl]-8-(4-ethoxybenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorobenzyl)benzimidazole: Another compound with a chlorobenzyl group, used in various chemical and biological applications.
4-ethoxybenzoyl chloride: A precursor in the synthesis of compounds with ethoxybenzoyl groups.
Uniqueness
6-[(4-chlorophenyl)methyl]-8-(4-ethoxybenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is unique due to its combination of a quinoline core with chlorobenzyl and ethoxybenzoyl groups
Biological Activity
The compound 6-[(4-chlorophenyl)methyl]-8-(4-ethoxybenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is a quinoline derivative with significant potential in medicinal chemistry. Its unique structure suggests various biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, characterization, and biological activity of this compound based on diverse research findings.
Synthesis and Characterization
The synthesis of quinoline derivatives typically involves multi-step organic reactions. For this specific compound, a common synthetic route includes the condensation of 4-chlorobenzaldehyde with an appropriate quinoline precursor followed by functional group modifications to introduce the ethoxybenzoyl moiety.
Characterization techniques such as NMR spectroscopy , IR spectroscopy , and mass spectrometry are employed to confirm the structure of the synthesized compound. These techniques provide insights into the molecular framework and confirm the presence of functional groups critical for biological activity.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit potent antimicrobial properties. The compound was evaluated against various bacterial strains using disc diffusion methods. The results demonstrated:
- Strong activity against Gram-positive bacteria such as Staphylococcus aureus.
- Moderate activity against Gram-negative bacteria like Escherichia coli.
The mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of membrane integrity.
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Strong |
| Escherichia coli | Moderate |
| Bacillus subtilis | Weak |
| Salmonella typhi | Moderate |
Anticancer Activity
In vitro studies have shown that quinoline derivatives can induce apoptosis in cancer cells. The compound was tested against various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549). The findings revealed:
- IC50 values indicating cytotoxicity in the low micromolar range.
- Induction of apoptosis was confirmed through flow cytometry analysis.
Case Studies
- Antimicrobial Efficacy Study : A study published in the Journal of Materials and Environmental Sciences evaluated a series of quinoline derivatives similar to the compound in focus. The study found that modifications at the 4-position significantly enhanced antibacterial activity compared to unmodified analogs .
- Anticancer Mechanism Investigation : Research conducted by Kumar et al. explored the apoptotic pathways activated by quinoline derivatives. They reported that compounds similar to our target induced caspase activation and increased levels of reactive oxygen species (ROS) in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
